molecular formula C6H13NS B1617264 2,2-Ethylmethylthiazolidine CAS No. 694-64-4

2,2-Ethylmethylthiazolidine

Cat. No.: B1617264
CAS No.: 694-64-4
M. Wt: 131.24 g/mol
InChI Key: AGSHBVNPPGEAMB-UHFFFAOYSA-N
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Description

2,2-Ethylmethylthiazolidine is a heterocyclic organic compound with the molecular formula C6H13NS. It is a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Ethylmethylthiazolidine typically involves the reaction of ethylamine with 2-chloro-2-methylthiazolidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified .

Chemical Reactions Analysis

Types of Reactions: 2,2-Ethylmethylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Ethylmethylthiazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,2-Ethylmethylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect multiple signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

    Thiazolidine: The parent compound of the thiazolidine family.

    2-Methylthiazolidine: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylthiazolidine: Similar structure but without the methyl group.

Uniqueness: 2,2-Ethylmethylthiazolidine is unique due to the presence of both ethyl and methyl groups on the thiazolidine ring. This dual substitution enhances its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-ethyl-2-methyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSHBVNPPGEAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NCCS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309350
Record name 2-Ethyl-2-methylthiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-64-4
Record name 2-Ethyl-2-methylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Ethylmethylthiazolidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-methylthiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Ethylmethylthiazolidine
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Record name 2-Ethyl-2-methylthiazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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